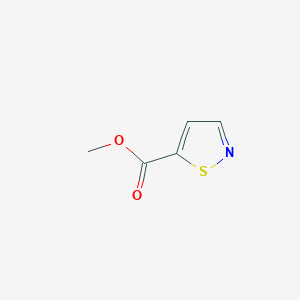
2-异丙基-4-甲基噻唑
描述
2-Isopropyl-4-methylthiazole: is an organic compound belonging to the thiazole family. It is a sulfur-containing heterocyclic compound with the molecular formula C7H11NS . This compound is known for its distinctive peach-like flavor with vegetable and tropical notes. It is commonly used as a flavoring agent in various food products, including apricot, nectarine, durian, mango, pear, and blackcurrant flavors .
科学研究应用
Chemistry: 2-Isopropyl-4-methylthiazole is used as a building block in organic synthesis, particularly in the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs with improved efficacy and reduced side effects.
Industry: In the food industry, 2-isopropyl-4-methylthiazole is widely used as a flavoring agent to enhance the taste and aroma of various food products .
作用机制
Target of Action
2-Isopropyl-4-methylthiazole is a sulfur-containing heterocyclic flavor compound . It is primarily used as a flavoring agent , and its primary targets are the olfactory receptors in the nose that detect smell. These receptors play a crucial role in the perception of taste and flavor.
Mode of Action
The compound interacts with its targets (olfactory receptors) by binding to them and triggering a neural response. This response is then transmitted to the brain, where it is interpreted as a specific smell or flavor. The distinct vegetable and tropical notes of 2-Isopropyl-4-methylthiazole contribute to the overall flavor profile of the foods in which it is used .
Biochemical Pathways
It is known to be involved in the maillard reaction , a chemical reaction between an amino acid and a reducing sugar that usually imparts flavor to starch-based food products.
Result of Action
The molecular and cellular effects of 2-Isopropyl-4-methylthiazole’s action primarily involve the enhancement of flavor profiles in various foods. It is reported to occur in durian fruit and fresh peach , contributing to their unique flavors.
Action Environment
Environmental factors such as temperature, pH, and presence of other compounds can influence the action, efficacy, and stability of 2-Isopropyl-4-methylthiazole. For instance, it is used in conjunction with other flavor compounds to create complex flavor profiles. Its stability and efficacy might also be affected by storage conditions .
生化分析
Cellular Effects
It is primarily used as a flavoring agent
Dosage Effects in Animal Models
The EFSA Panel concludes that 2-Isopropyl-4-methylthiazole is safe at the proposed maximum use level of 0.5 mg/kg complete feed for cattle, salmonids, and non-food producing animals and at the proposed normal use level of 0.1 mg/kg complete feed for pigs and poultry .
准备方法
Synthetic Routes and Reaction Conditions:
Thiazole Synthesis: One common method involves the reaction of methyl sulfide with isopropylamine under controlled conditions to form 2-isopropyl-4-methylthiazole. This reaction typically requires a catalyst and is conducted at elevated temperatures.
Maillard Reaction: Another method involves the Maillard reaction, where an amino acid reacts with a reducing sugar under heat.
Industrial Production Methods: Industrial production of 2-isopropyl-4-methylthiazole often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound .
化学反应分析
Types of Reactions:
Oxidation: 2-Isopropyl-4-methylthiazole can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Saturated thiazole derivatives.
Substitution Products: Various substituted thiazoles depending on the reagents used.
相似化合物的比较
- 2-Ethyl-4-methylthiazole
- 4-Methyl-5-thiazoleethanol
- 2-Isobutyl-3-methoxypyrazine
Comparison: 2-Isopropyl-4-methylthiazole is unique due to its distinct peach-like flavor and its occurrence in a variety of natural sources such as durian fruit and fresh peach. Compared to similar compounds, it has a more pronounced fruity and tropical aroma, making it particularly valuable in the flavoring industry .
属性
IUPAC Name |
4-methyl-2-propan-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-5(2)7-8-6(3)4-9-7/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLXNHNYPQPQKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047664 | |
| Record name | 2-Isopropyl-4-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow liquid; green, herbaceous, vegetable, earthy odour | |
| Record name | 2-Isopropyl-4-methylthiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/970/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water; Miscible in fats, Miscible at room temperature (in ethanol) | |
| Record name | 2-Isopropyl-4-methylthiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/970/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.001-1.006 | |
| Record name | 2-Isopropyl-4-methylthiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/970/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
15679-13-7 | |
| Record name | 2-Isopropyl-4-methylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15679-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Isopropyl-4-methylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015679137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazole, 4-methyl-2-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Isopropyl-4-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-isopropyl-4-methylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.129 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ISOPROPYL-4-METHYLTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQF7JO3MUP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methyl-2-(1-methylethyl)thiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037156 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the discovery of 2-Isopropyl-4-methylthiazole in roses?
A: The identification of 2-Isopropyl-4-methylthiazole in 'Blue Moon' and 'Blue Perfume' roses is noteworthy because it marks the first time this compound has been found in these specific cultivars []. While the compound itself is recognized as a flavoring agent in animal feed [], its presence in roses contributes to our understanding of the complex aroma profiles of these flowers. Further research may explore whether this compound plays a role in attracting pollinators or contributes to the overall fragrance perception of these "blue type" roses.
Q2: How was 2-Isopropyl-4-methylthiazole detected and analyzed in these rose cultivars?
A: Researchers utilized a combination of advanced techniques to identify and analyze 2-Isopropyl-4-methylthiazole in the roses. Initially, they employed Aromascope® technology, a modified headspace technique, and solvent extraction to capture the volatile compounds emitted by the flowers []. These extracted volatiles were then subjected to gas chromatography-mass spectrometry (GC-MS) analysis, a powerful method for separating and identifying individual compounds within complex mixtures. This combination of extraction and analysis allowed for the precise identification of 2-Isopropyl-4-methylthiazole within the diverse range of volatile compounds present in the rose samples [].
Q3: Are there any safety concerns regarding the presence of 2-Isopropyl-4-methylthiazole in roses?
A: While 2-Isopropyl-4-methylthiazole is permitted as a flavoring additive in animal feed, its safety profile in other contexts, like in flowers, requires further investigation. The European Food Safety Authority (EFSA) has determined safe levels for its use in animal feed, but specific research on its impact on human health when present in roses is currently lacking []. More research is needed to assess potential risks, such as allergenicity or other unintended effects, from exposure to this compound in roses.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(3aS,5aR,9R,9aS,9bS)-9-hydroxy-5a,9-dimethyl-3-methylidene-4,5,9a,9b-tetrahydro-3aH-benzo[g][1]benzofuran-2,6-dione](/img/structure/B103631.png)
![[Amino(phenyl)phosphinothioyl]benzene](/img/structure/B103632.png)







![3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B103645.png)

